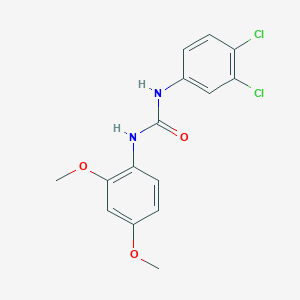

N-(3,4-dichlorophenyl)-N'-(2,4-dimethoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dichlorophenyl)-N'-(2,4-dimethoxyphenyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control weeds. Diuron belongs to the class of substituted urea herbicides and is known for its excellent weed control properties. The chemical structure of Diuron consists of two aromatic rings, one with two methoxy groups and the other with two chlorine atoms, connected by a urea bond.

Wissenschaftliche Forschungsanwendungen

Diuron has been extensively studied for its herbicidal properties and is widely used in agriculture to control a variety of weeds. However, Diuron has also been studied for its potential applications in other areas of research. For example, Diuron has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment. Additionally, Diuron has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties.

Wirkmechanismus

The mechanism of action of Diuron involves the inhibition of photosynthesis in plants. Specifically, Diuron targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, Diuron prevents the production of ATP and NADPH, which are essential for plant growth and survival. This ultimately leads to the death of the plant.

Biochemical and Physiological Effects:

Diuron has been shown to have a variety of biochemical and physiological effects on plants. In addition to its inhibition of photosynthesis, Diuron has been shown to disrupt the normal functioning of plant cell membranes and to interfere with the metabolism of plant hormones. These effects can lead to a range of symptoms in plants, including chlorosis, stunted growth, and reduced yield.

Vorteile Und Einschränkungen Für Laborexperimente

Diuron is a widely used herbicide and is readily available for use in laboratory experiments. Its low cost and high yield make it an attractive option for researchers. However, Diuron has some limitations for use in lab experiments. Specifically, its herbicidal properties can make it difficult to use in experiments involving plants, as it may interfere with the growth and development of the plants being studied.

Zukünftige Richtungen

There are several potential future directions for research on Diuron. One area of interest is the development of new herbicides based on the structure of Diuron. Additionally, further research is needed to fully understand the potential applications of Diuron in cancer treatment and neuroprotection. Finally, there is a need for research on the environmental impact of Diuron, particularly with regard to its potential to contaminate soil and water sources.

Synthesemethoden

The synthesis of Diuron involves the reaction of 3,4-dichloroaniline with 2,4-dimethoxyphenyl isocyanate in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes cyclization to form Diuron. The yield of Diuron synthesis is typically high, and the process is relatively simple and cost-effective.

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(2,4-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O3/c1-21-10-4-6-13(14(8-10)22-2)19-15(20)18-9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRDJMVNYHXQEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)

![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)

![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)

![2-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5694817.png)

![N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5694824.png)